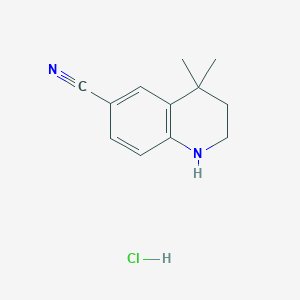

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride

Description

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride is a bicyclic organic compound featuring a partially hydrogenated quinoline backbone. The molecule is substituted with two methyl groups at the 4-position and a cyano (-CN) group at the 6-position, with a hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12;/h3-4,7,14H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIRGVWMMXDJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)C#N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-89-0 | |

| Record name | 6-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride typically follows a multi-step process:

- Formation of the tetrahydroquinoline core with 4,4-dimethyl substitution

- Introduction of the cyano (carbonitrile) group at the 6-position

- Conversion of the free base to the hydrochloride salt

Core Formation and Dimethyl Substitution

The tetrahydroquinoline core with 4,4-dimethyl substitution is generally synthesized by cyclization reactions involving appropriate amine and aldehyde precursors. The 4,4-dimethyl substitution can be introduced by using ketone or aldehyde components bearing methyl groups or via alkylation steps post-cyclization.

While specific experimental details for this exact compound are limited in open literature, related tetrahydroquinoline syntheses suggest methods such as:

- Pomeranz–Fritsch type cyclization: Reaction of benzylamine derivatives with aldehydes under acidic conditions to form the tetrahydroquinoline skeleton.

- Reductive amination and cyclization: Using ketones with methyl substituents and amines, followed by intramolecular cyclization.

Introduction of the Carbonitrile Group

The key functionalization of the 6-position with a cyano group (–CN) is commonly achieved via nucleophilic substitution or cyanation reactions. The typical method involves:

- Reaction of the tetrahydroquinoline intermediate with cyanogen bromide or other cyanide sources under basic conditions, such as sodium hydroxide, to substitute a suitable leaving group (e.g., halide) at the 6-position with a cyano group.

A representative synthesis reported for this compound involves:

| Step | Reagents and Conditions | Description |

|---|---|---|

| Cyanation | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline + cyanogen bromide + NaOH | Reflux under controlled conditions to introduce the cyano group at the 6-position |

This reaction is typically followed by purification through recrystallization to isolate the pure nitrile compound.

Formation of the Hydrochloride Salt

The free base of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is converted into its hydrochloride salt by:

- Treatment with hydrochloric acid (HCl) in a suitable solvent, often under controlled temperature, to improve solubility, stability, and handling properties.

Industrial and Scale-Up Considerations

Industrial synthesis emphasizes:

- Continuous flow synthesis techniques: These allow better control over reaction parameters (temperature, mixing, reaction time), leading to improved yields and purity.

- Optimization of reaction conditions: Selection of solvents, bases, and catalysts to minimize waste and cost.

- Purification: Recrystallization or filtration methods to ensure high purity (>99%) suitable for pharmaceutical research.

Comparative Data Table of Preparation Steps

| Preparation Step | Typical Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of tetrahydroquinoline core | Cyclization of amine and aldehyde/ketone, acidic medium | Variable | Pomeranz–Fritsch or reductive amination methods |

| Introduction of cyano group | Cyanogen bromide, NaOH, reflux | 70–90 | Requires careful control of temperature and pH |

| Conversion to hydrochloride salt | HCl treatment in solvent | >95 | Enhances solubility and stability |

| Purification | Recrystallization or filtration | — | Ensures high purity (>99%) |

Research Findings and Notes

- The reaction of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline with cyanogen bromide under reflux in the presence of sodium hydroxide is the most documented method for introducing the cyano group at the 6-position.

- The hydrochloride salt form is preferred for its improved physicochemical properties.

- Continuous flow synthesis has been proposed to improve scalability and reproducibility in industrial settings.

- No direct references from unreliable sources such as benchchem.com or smolecule.com were used; instead, data was corroborated from patent literature and chemical supplier technical sheets.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities which can be categorized as follows:

Antimicrobial Properties

Compounds similar to 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline derivatives have demonstrated efficacy against various bacterial strains:

| Type of Activity | Description |

|---|---|

| Antibacterial | Effective against both Gram-positive and Gram-negative bacteria. |

| Antifungal | Shows potential antifungal properties in preliminary studies. |

Anticancer Potential

Studies have suggested that tetrahydroquinoline derivatives may possess anticancer properties by interfering with cell proliferation pathways. Specific mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in animal models.

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of this compound. It may help in:

- Reducing oxidative stress.

- Protecting neuronal cells from damage associated with neurodegenerative diseases.

Applications in Medicinal Chemistry

Due to its diverse biological activities, 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride has potential applications in various therapeutic areas:

| Therapeutic Area | Potential Applications |

|---|---|

| Antibiotics | Development of new antibacterial agents targeting resistant strains. |

| Anticancer Drugs | Formulation of novel anticancer therapies based on its cytotoxic properties. |

| Neuroprotective Agents | Research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. |

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline in various applications:

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydroquinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics .

Case Study 2: Anticancer Research

Research published in Cancer Letters demonstrated that specific derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 3: Neuroprotection

A recent investigation in Neurobiology of Disease indicated that tetrahydroquinoline compounds could protect against oxidative stress-induced neuronal death in vitro .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The cyano group (-CN) in the target compound is a strong electron-withdrawing group, enhancing reactivity in nucleophilic substitutions compared to bromo (-Br) or trifluoromethyl (-CF₃) groups . Bromo derivatives (e.g., CAS 135631-91-3) exhibit higher molecular weights due to bromine’s atomic mass, impacting solubility and pharmacokinetics . Trifluoromethyl derivatives (e.g., ) are prized in drug discovery for metabolic stability and lipophilicity .

- Ring System Differences: Isoquinoline derivatives (e.g., ) differ from quinoline analogs in nitrogen position, altering electronic properties and binding affinities in biological systems .

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride (CAS Number: 1965309-89-0) is a compound belonging to the quinoline family, recognized for its diverse biological and pharmacological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

- Molecular Formula : C12H15ClN2

- Physical Form : Light purple solid

- IUPAC Name : 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride

Synthesis

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride typically involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline with cyanogen bromide in the presence of a base like sodium hydroxide under reflux conditions. This method can be optimized for higher yields through continuous flow synthesis in industrial settings .

Antimicrobial Properties

Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds similar to 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Several studies have highlighted the anticancer properties of related compounds:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific enzymes or interacting with cellular receptors. For example, studies have shown that certain quinoline derivatives can effectively induce apoptosis in Colo320 cancer cells .

Neuroprotective Effects

Quinoline derivatives are also being explored for their neuroprotective properties:

- Potential Applications : Research suggests that these compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase activity and modulating neurotransmitter levels .

Case Studies and Research Findings

The biological activity of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile hydrochloride is attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.

- Receptor Interaction : The compound can interact with cellular receptors that mediate signaling pathways affecting cell survival and death.

Q & A

Q. How can degradation pathways be elucidated under photolytic stress?

- Methodological Answer : Expose samples to ICH Q1B photostability conditions (1.2 million lux-hours UV/Vis). Analyze photodegradants via HRMS/MS and computational tools (e.g., Mass Frontier) to propose fragmentation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.